SPP-86: A Potent and Selective RET Inhibitor for Cancer Research
SPP-86: A Potent and Selective RET Inhibitor for Cancer Research
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Evaluation of SPP-86
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPP-86 is a potent and selective, cell-permeable inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] With an IC50 of 8 nM, SPP-86 has emerged as a valuable tool for studying RET-driven oncogenic signaling and a potential starting point for the development of novel therapeutics for cancers harboring RET alterations.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SPP-86, including detailed experimental protocols and a summary of its activity in various cancer models.
Introduction to RET and RET Inhibitors
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Aberrant RET activation, through mutations or chromosomal rearrangements, is a known driver in several types of cancer, including medullary thyroid carcinoma (MTC), non-small cell lung cancer (NSCLC), and breast cancer.[2][3] This has made RET an attractive target for cancer therapy.
RET inhibitors are small molecules designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways that promote tumor growth and survival. SPP-86 is a selective inhibitor that has demonstrated significant efficacy in preclinical models of RET-driven cancers.[1]
Discovery and Synthesis of SPP-86
SPP-86, also known as 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was identified through a medicinal chemistry effort to develop novel RET kinase inhibitors.[4] The synthesis of SPP-86 follows a multi-step procedure starting from commercially available reagents.
Chemical Synthesis of SPP-86
The synthesis of SPP-86 (designated as compound 7a in the original publication) involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the phenylethynyl side chain via a Sonogashira coupling reaction.[4]
Experimental Protocol: Synthesis of 1-isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SPP-86)
Step 1: Synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent, add a base and 2-iodopropane.
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Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).
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After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.
Step 2: Sonogashira Coupling to yield SPP-86
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To a solution of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent (e.g., DMF or dioxane), add phenylacetylene, a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
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The reaction mixture is heated under an inert atmosphere until the reaction is complete.
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The crude product is then purified by column chromatography to yield SPP-86 as a solid.
Note: This is a generalized procedure based on typical synthetic routes for this class of compounds. For a detailed, step-by-step protocol, please refer to the supporting information of Dinér et al., J. Med. Chem. 2012, 55, 10, 4872–4876.
Biological Activity and Mechanism of Action
SPP-86 is a highly potent inhibitor of RET kinase activity. Its mechanism of action involves binding to the ATP-binding pocket of the RET kinase domain, thereby preventing the phosphorylation of RET and the activation of its downstream signaling pathways.
In Vitro Kinase Inhibition
SPP-86 exhibits potent and selective inhibition of RET kinase.
| Kinase | IC50 (nM) |
| RET | 8 [1] |
Table 1: In vitro kinase inhibitory activity of SPP-86.
Inhibition of RET Signaling in Cancer Cells
SPP-86 effectively inhibits RET-mediated signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, in cancer cells.[1][5]
Experimental Protocol: Western Blot Analysis of RET Signaling
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Cell Culture and Treatment: Culture cancer cell lines (e.g., TPC1 for RET/PTC1 rearrangement, MCF-7 for GDNF-induced RET activation) in appropriate media. Treat cells with varying concentrations of SPP-86 for a specified duration (e.g., 90 minutes for phosphorylation studies).[6]
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein on an SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST.
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Incubate the membrane with primary antibodies against p-RET, total RET, p-ERK1/2, total ERK1/2, p-Akt, and total Akt overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the protein bands using an enhanced chemiluminescence (ECL) system.
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Anti-proliferative and Apoptotic Effects
SPP-86 has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.
| Cell Line | Cancer Type | Genetic Alteration | IC50 (µM) |
| TPC1 | Thyroid Carcinoma | RET/PTC1 | ~0.1-1[6] |
| MCF-7 | Breast Cancer | - | Not specified |
| A375 | Melanoma | BRAF V600E | 12.18 ± 2.69 (24h), 8.05 ± 2.62 (48h)[5] |
| A2058 | Melanoma | BRAF V600E | 17.78 ± 1.75 (24h), 12.58 ± 1.84 (48h)[5] |
Table 2: Anti-proliferative activity of SPP-86 in various cancer cell lines.
Experimental Protocol: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a range of concentrations of SPP-86 and incubate for the desired time period (e.g., 72 hours).[6]
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing Pathways and Workflows
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by SPP-86.
Caption: Canonical RET signaling pathway and inhibition by SPP-86.
Experimental Workflow: Western Blotting
The following diagram outlines the key steps in performing a western blot analysis to assess the effect of SPP-86 on RET signaling.
Caption: Western blot experimental workflow.
Conclusion
SPP-86 is a potent and selective RET inhibitor that serves as a critical research tool for investigating the role of RET kinase in cancer. Its well-defined synthesis and characterized biological activity make it a valuable compound for academic and industrial researchers in the field of oncology and drug discovery. This guide provides the foundational knowledge and experimental protocols to facilitate the use of SPP-86 in further research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Organ Preservation in Rectal Adenocarcinoma: a phase II randomized controlled trial evaluating 3-year disease-free survival in patients with locally advanced rectal cancer treated with chemoradiation plus induction or consolidation chemotherapy, and total mesorectal excision or nonoperative management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
